Pencycuron

Description

Structure

3D Structure

Properties

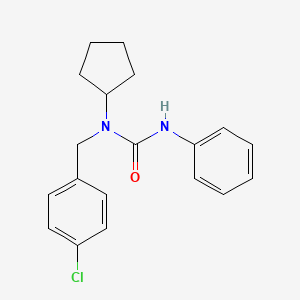

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYFATSSENRIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042261 | |

| Record name | Pencycuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66063-05-6 | |

| Record name | Pencycuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66063-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pencycuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066063056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pencycuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENCYCURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCH2G449HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pencycuron in Rhizoctonia solani

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pencycuron is a non-systemic phenylurea fungicide with specific activity against the plant pathogenic fungus Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and black scurf in potatoes. Its primary mode of action is the inhibition of mitosis and cell division, leading to a cessation of mycelial growth in susceptible fungal isolates. While the precise molecular target remains a subject of investigation, extensive research has elucidated key cellular and biochemical effects of this compound, pointing towards two primary, potentially interconnected, mechanisms: indirect disruption of microtubule organization and alteration of plasma membrane integrity. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action in R. solani, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed pathways.

Core Mechanisms of Action

The fungicidal activity of this compound against susceptible strains of Rhizoctonia solani is primarily attributed to its ability to disrupt cell division. This disruption manifests through two main proposed, and possibly linked, hypotheses:

-

Indirect Interference with Microtubule Assembly: Early observations noted that this compound induces abnormal hyphal branching, a phenotype similar to that caused by benzimidazole fungicides which are known to directly inhibit β-tubulin polymerization. This led to the initial hypothesis that this compound targets microtubule assembly. However, subsequent in vitro assays using tubulin extracted from this compound-sensitive R. solani isolates did not show a direct inhibition of tubulin polymerization. This suggests that this compound's effect on microtubules is likely indirect, possibly stemming from upstream cellular stress or signaling disruption.

-

Alteration of Plasma Membrane Fluidity and Osmotic Stability: A compelling body of evidence points to the plasma membrane as a primary target of this compound. Studies have demonstrated that this compound treatment leads to a rapid decrease in the osmotic stability of protoplasts from sensitive R. solani strains. This effect is correlated with changes in plasma membrane fluidity. The lipid composition of the fungal membrane appears to play a crucial role in sensitivity, with a higher proportion of saturated fatty acids in sensitive isolates potentially contributing to a membrane environment more susceptible to disruption by the lipophilic this compound molecule.

These two hypotheses are not mutually exclusive. It is plausible that this compound's interaction with the plasma membrane and subsequent alteration of its physical properties could trigger a cascade of intracellular events that ultimately lead to the observed disruption of the microtubule cytoskeleton and arrest of the cell cycle.

Signaling and Logical Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound in Rhizoctonia solani.

Quantitative Data

The sensitivity of Rhizoctonia solani to this compound varies significantly among different anastomosis groups (AGs). The following table summarizes the 50% effective concentration (EC50) values reported in the literature.

| Anastomosis Group (AG) | Host/Source | EC50 (µg/mL) | Reference |

| AG-1 | Rice | Sensitive (EC50 not specified) | |

| AG-2-1 | Not specified | Effective control | |

| AG-2-2 | Sugar Beet | Sensitive (EC50 not specified) | |

| AG-3 | Potato | Sensitive (EC50 not specified) | |

| AG-4 | Sugar Beet | 0.0339 ± 0.0012 | |

| AG-4 HGI | Sugar Beet | 0.0339 ± 0.0012 | |

| AG-4 HGII | Sugar Beet | Reduced sensitivity (6.6728 ± 1.2863) | |

| AG-5 | Not specified | Less sensitive | |

| AG-7 (Sensitive Isolate No. 214) | Soybean | 0.47 ± 0.05 | |

| AG-7 (Resistant Isolate No. 213) | Soybean | >2000 | |

| AG-A | Sugar Beet | Reduced sensitivity (6.6728 ± 1.2863) | |

| AG-K | Sugar Beet | Reduced sensitivity (6.6728 ± 1.2863) |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide methodologies for key experiments used to investigate the mechanism of action of this compound.

Protoplast Osmotic Stability Assay

This assay assesses the integrity of the fungal plasma membrane upon exposure to osmotic stress in the presence of this compound.

a. Protoplast Preparation from R. solani

-

Mycelial Culture: Inoculate R. solani in Potato Dextrose Broth (PDB) and incubate at 25°C for 3 days without shaking.

-

Homogenization: Homogenize the resulting mycelial mat using a Polytron homogenizer (e.g., Ultra-Turrax Type TP18) three times for 1 minute each to create a mycelial suspension.

-

Enzymatic Digestion: Incubate the mycelial suspension in an enzyme solution containing cell wall-degrading enzymes. A common combination is Novozyme (7 mg/mL) and β-glucuronidase (60 µl/mL) in a 0.6 M mannitol solution (pH 5.2).

-

Incubation: Gently shake the suspension (e.g., 60 rpm) at 34°C for 3 hours to allow for protoplast release.

-

Harvesting: Filter the suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.

-

Washing: Wash the protoplasts with the osmotic stabilizer (0.6 M mannitol) to remove residual enzymes.

b. Osmotic Shock Treatment

-

This compound Treatment: Resuspend the purified protoplasts in the osmotic stabilizer containing various concentrations of this compound (dissolved in a minimal amount of DMSO, with a final DMSO concentration of ≤1%).

-

Osmotic Shock: After a defined incubation period, subject the protoplasts to osmotic shock by diluting the suspension with a hypotonic solution (e.g., distilled water).

-

Viability Assessment: Determine the viability of the protoplasts by plating serial dilutions on regeneration medium (e.g., PDA supplemented with 0.6 M mannitol) and counting the number of regenerated colonies after incubation. A significant decrease in colony formation in this compound-treated samples compared to the control indicates reduced osmotic stability.

-

Spectrophotometric Analysis: Alternatively, monitor the change in optical density (OD) of the protoplast suspension at a specific wavelength (e.g., 600 nm) immediately after the osmotic shock. A rapid decrease in OD signifies protoplast lysis.

In Vitro Mycelial Growth Inhibition Assay

This is a fundamental assay to determine the fungicidal activity of this compound.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize.

-

This compound Incorporation: While the PDA is still molten, add this compound (from a stock solution in a suitable solvent like DMSO) to achieve the desired final concentrations. Ensure thorough mixing. The final solvent concentration should be consistent across all plates, including the control (solvent only).

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing R. solani culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Measurement: Measure the radial growth of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculation: Calculate the percentage of inhibition of mycelial growth compared to the control. The EC50 value can be determined by probit analysis of the dose-response data.

Lipid Peroxidation Assay

This assay measures the extent of oxidative damage to lipids in the fungal membrane.

-

Mycelial Culture and Treatment: Grow R. solani in PDB as described above and expose the mycelia to different concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Mycelial Harvest and Homogenization: Harvest the mycelia by filtration, wash with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0), and then pulverize the mycelia using a mortar and pestle with liquid nitrogen.

-

Supernatant Preparation: Resuspend the pulverized mycelia in the buffer and centrifuge to remove cell debris. The supernatant will be used for the assay.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay:

-

Mix a portion of the supernatant with a stock reagent containing trichloroacetic acid (TCA), thiobarbituric acid (TBA), and hydrochloric acid (HCl).

-

Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a wavelength specific for the malondialdehyde (MDA)-TBA adduct (e.g., 532 nm).

-

Quantify the amount of MDA, a product of lipid peroxidation, using a standard curve. An increase in MDA concentration in this compound-treated samples indicates lipid peroxidation.

-

Conclusion

The mechanism of action of this compound against Rhizoctonia solani is multifaceted, with strong evidence pointing to the disruption of cell division as the ultimate cause of its fungicidal effect. While the precise molecular initiating event is still under investigation, the leading hypotheses focus on the perturbation of the plasma membrane's physical properties, which in turn leads to a cascade of events culminating in the disorganization of the microtubule cytoskeleton and the arrest of mitosis. Further research is warranted to definitively identify the primary binding site of this compound and to fully elucidate the signaling pathways that connect membrane-level effects to the observed disruption of cell division. A deeper understanding of these mechanisms will be invaluable for the development of novel fungicides and for managing the potential for resistance in fungal pathogen populations.

An In-depth Technical Guide to the Biochemical Pathway and Molecular Target of Pencycuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pencycuron is a non-systemic phenylurea fungicide highly effective against diseases caused by the plant pathogen Rhizoctonia solani. Its mechanism of action involves the disruption of fundamental cellular processes within the fungal pathogen, specifically targeting cell division. This technical guide provides a comprehensive overview of the biochemical pathway affected by this compound, its molecular target, and detailed experimental protocols relevant to its study. Quantitative data on its efficacy are presented, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development professionals.

Introduction

This compound, chemically known as 1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, is a protective fungicide with specific activity against Rhizoctonia solani, the causal agent of diseases such as sheath blight in rice and black scurf in potatoes. Understanding the precise biochemical pathway and molecular target of this compound is crucial for optimizing its use, managing potential resistance, and discovering new antifungal agents with similar or improved modes of action. This guide synthesizes the current knowledge on this compound's mechanism of action at the molecular level.

Biochemical Pathway: Inhibition of Mitosis

The primary biochemical pathway disrupted by this compound is mitosis, the process of cell division. By interfering with this critical process, this compound effectively halts the proliferation of fungal cells, leading to the inhibition of mycelial growth.[1] The fungicide's action is cytostatic at lower concentrations and fungicidal at higher concentrations. The disruption of mitosis is a consequence of this compound's interaction with its molecular target within the fungal cell.

Molecular Target: β-Tubulin and Microtubule Assembly

The specific molecular target of this compound is β-tubulin, a subunit of the protein tubulin.[2] Tubulin dimers, composed of α- and β-tubulin, polymerize to form microtubules, which are essential components of the cytoskeleton. During mitosis, microtubules form the mitotic spindle, a dynamic structure responsible for the accurate segregation of chromosomes into daughter cells.

This compound's fungicidal action is primarily achieved through the disruption of β-tubulin assembly, which in turn inhibits the formation of functional microtubules.[2] This leads to a failure in the formation of the mitotic spindle, causing an arrest of the cell cycle in the M phase and ultimately preventing cell division. While it is established that this compound binds to β-tubulin, the precise binding site (e.g., whether it is the colchicine, vinca, or a novel site) is not definitively documented in publicly available literature. Some research has indicated that in certain in vitro assays with tubulin extracted from a this compound-sensitive isolate, direct inhibition of tubulin assembly was not observed, suggesting a potentially more complex interaction or the requirement for specific cellular factors.

Quantitative Data on this compound Efficacy

The efficacy of this compound against Rhizoctonia solani has been quantified in various studies, typically reported as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values can vary depending on the specific isolate of R. solani and the experimental conditions.

| Parameter | Organism | Value | Reference |

| EC50 | Rhizoctonia solani | 0.1 x 10⁻³ µg a.i./mL | [3] |

| EC50 (sensitive isolate) | Rhizoctonia solani AG-7 | 0.47 ± 0.05 µg/mL | [4] |

| EC50 (resistant isolate) | Rhizoctonia solani AG-7 | >2000 µg/mL | [4] |

| MIC (mycelial growth) | Rhizoctonia solani | 25 µg/mL (total inhibition) | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action. These protocols are based on established methods and can be adapted for specific research needs.

Fungal Tubulin Purification

Purification of functional tubulin from fungal sources is essential for in vitro assays. A common method involves affinity chromatography.

Materials:

-

Fungal mycelia (e.g., Rhizoctonia solani)

-

Lysis buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, protease inhibitors)

-

Affinity resin (e.g., TOG-activated resin)

-

Wash buffer (Lysis buffer with 10 µM GTP)

-

Elution buffer (Lysis buffer with 500 mM (NH4)2SO4 and 10 µM GTP)

-

Liquid nitrogen

-

Centrifuge and appropriate rotors

Protocol:

-

Harvest fungal mycelia and flash-freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Resuspend the powder in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

Load the supernatant onto a pre-equilibrated affinity column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the purified tubulin with elution buffer.

-

Dialyze the eluted tubulin against a suitable storage buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM MgCl2, 0.1 mM GTP) and concentrate.

-

Determine protein concentration and assess purity by SDS-PAGE.

In Vitro Tubulin Polymerization Assay (Turbidity-based)

This assay measures the effect of compounds on the rate and extent of microtubule polymerization by monitoring changes in light scattering.

Materials:

-

Purified fungal tubulin

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 10% glycerol)

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

Protocol:

-

On ice, prepare a master mix of purified tubulin in polymerization buffer.

-

Add GTP to a final concentration of 1 mM.

-

In a pre-chilled 96-well plate, add various concentrations of this compound (or DMSO for control).

-

Add the tubulin/GTP mix to each well to initiate the reaction.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag phase, maximum rate of polymerization (Vmax), and the final plateau of absorbance.

Competitive Binding Assay

A competitive binding assay can help to elucidate the binding site of this compound on tubulin. This often involves using a known radiolabeled or fluorescent ligand that binds to a specific site.

Materials:

-

Purified fungal tubulin

-

Known labeled ligand for a specific tubulin binding site (e.g., [³H]colchicine)

-

Unlabeled this compound at various concentrations

-

Binding buffer (e.g., 10 mM sodium phosphate, 10 mM MgCl2, pH 7.0)

-

Method for separating bound from free ligand (e.g., gel filtration chromatography, ultrafiltration)

-

Scintillation counter or fluorometer

Protocol:

-

Incubate a fixed concentration of purified tubulin with a fixed concentration of the labeled ligand in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding reaction to reach equilibrium.

-

Separate the tubulin-ligand complex from the free ligand using the chosen separation method.

-

Quantify the amount of labeled ligand bound to tubulin in each sample.

-

A decrease in the amount of bound labeled ligand with increasing concentrations of this compound indicates competition for the same binding site.

-

Data can be analyzed to determine the inhibitory constant (Ki) of this compound.

Conclusion

This compound is a potent and specific inhibitor of Rhizoctonia solani, exerting its antifungal effect by targeting β-tubulin and disrupting microtubule assembly. This leads to an arrest of the fungal cell cycle at mitosis. While the molecular target is well-established, further research is needed to precisely define the binding site on β-tubulin. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular interactions of this compound and to screen for novel antifungal compounds with similar mechanisms of action. A thorough understanding of this compound's biochemical pathway is paramount for its effective and sustainable use in agriculture and for the future development of innovative disease management strategies.

References

- 1. iab.kit.edu [iab.kit.edu]

- 2. Structure-Function Analysis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]

Pencycuron: A Technical Guide to its Chemical Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pencycuron, chemically known as N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N'-phenylurea, is a non-systemic fungicide belonging to the phenylurea class. It is primarily effective against diseases caused by Rhizoctonia solani and Pellicularia species in various crops. This technical guide provides an in-depth overview of the chemical synthesis and purification methodologies for this compound, based on available scientific and technical literature. The information is presented to aid researchers and professionals in understanding the fundamental principles of its production.

Chemical Synthesis of this compound

The synthesis of this compound is generally described as a straightforward condensation reaction. The core process involves the reaction of three key precursors: 4-chlorobenzylamine, cyclopentylamine, and phenyl isocyanate, or their derivatives. This reaction leads to the formation of the characteristic phenylurea structure of this compound.

Synthesis Reactants and General Conditions

| Reactant/Component | Role | General Conditions |

| 4-Chlorobenzylamine | Precursor | Reactant in the condensation reaction. |

| Cyclopentylamine | Precursor | Reactant in the condensation reaction. |

| Phenyl Isocyanate | Precursor | Reactant providing the phenylurea moiety. |

| Toluene | Solvent | The reaction is often carried out in an organic solvent like toluene. |

| Temperature | Reaction Parameter | The reaction mixture is typically heated, for instance at 100°C. |

| Reaction Time | Reaction Parameter | A reaction time of several hours, such as 8 hours, is often employed. |

Note: The table summarizes general information. Specific quantitative data on molar ratios, yields, and purity from peer-reviewed scientific literature or patents are not publicly available.

Hypothetical Experimental Protocol for Synthesis

The following protocol is a representative example based on the general descriptions available and should be adapted and optimized under appropriate laboratory settings.

Materials:

-

4-Chlorobenzylamine

-

Cyclopentylamine

-

Phenyl Isocyanate

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

To a stirred solution of an equimolar amount of 4-chlorobenzylamine and cyclopentylamine in anhydrous toluene in a round-bottom flask, slowly add an equimolar amount of phenyl isocyanate.

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8 hours with continuous stirring.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude this compound may precipitate out of the solution upon cooling or after partial removal of the solvent under reduced pressure.

Purification of this compound

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and other impurities. The primary method for purification on a laboratory and industrial scale is recrystallization. For analytical purposes, techniques such as High-Performance Liquid Chromatography (HPLC) are employed.

Purification Methods

| Method | Description |

| Recrystallization | The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. Water has been mentioned as a crystallization solvent in an industrial context. The choice of solvent is critical and depends on the solubility profile of this compound and the impurities. |

| Column Chromatography | For laboratory-scale purification and for obtaining very high purity material, column chromatography could be employed. The selection of the stationary phase (e.g., silica gel) and mobile phase (a solvent or a mixture of solvents) would be crucial for effective separation. |

| Washing | The crude product can be washed with appropriate solvents to remove specific impurities. |

Hypothetical Experimental Protocol for Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

-

Erlenmeyer flasks

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask.

-

Gently heat the mixture on a heating plate while stirring until the solid completely dissolves.

-

If the solution is colored or contains insoluble impurities, it may be hot-filtered.

-

Allow the clear solution to cool slowly to room temperature to facilitate the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the crystals.

-

Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizing the Process

To better illustrate the synthesis and purification processes, the following diagrams have been generated.

Caption: Chemical synthesis pathway of this compound.

Caption: General purification workflow for this compound.

Conclusion

The synthesis of this compound is achieved through a condensation reaction of readily available starting materials. The purification of the crude product is essential to achieve the desired quality for its application as a fungicide. While the general principles of its synthesis and purification are understood, detailed, publicly available experimental protocols with comprehensive quantitative data are limited. The information and hypothetical protocols provided in this guide are intended to serve as a foundation for researchers and professionals in the field of agrochemical development. Further research and process optimization are necessary to establish specific and validated manufacturing procedures.

Stability of pencycuron under different experimental conditions

For Immediate Release

This technical guide provides an in-depth analysis of the stability of the fungicide pencycuron under various experimental conditions. The information is targeted toward researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's degradation profile. This document summarizes key data on hydrolysis, photolysis, and thermal degradation, details experimental methodologies, and visualizes degradation pathways to support further research and development.

Executive Summary

This compound is a phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp. Its stability is a critical factor in its environmental fate and efficacy. This guide reveals that this compound is relatively stable to hydrolysis under acidic to neutral conditions but degrades more rapidly under alkaline and high-temperature conditions. In soil and on plants, its degradation is influenced by environmental factors, with half-lives varying from a few days to several months. Key degradation products identified include this compound-PB-amine and aniline. While comprehensive data on its photolytic stability is limited, standard protocols for such assessments are outlined.

Chemical and Physical Properties

This compound, with the chemical formula C₁₉H₂₁ClN₂O, is a non-systemic fungicide with protective action. It is characterized by its low solubility in water and moderate persistence in soil and water systems.[1]

Stability Under Hydrolytic Conditions

This compound's stability in aqueous solutions is highly dependent on pH and temperature. It is stable under acidic conditions but degrades with increasing pH and temperature.[1] One study reported that this compound is not hydrolyzed when kept at 25°C under pH 4 for 280 days. Conversely, at pH 9 and 25°C, the half-life is significantly shorter.[1]

Data on Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |

| 4 | 25 | Stable for 280 days | |

| 7 | 20 | 156 days | [1] |

| 9 | 25 | 4.7 days | [1] |

Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)

A standardized hydrolysis study for a test substance like this compound is conducted following the OECD Guideline 111. This protocol is designed to determine the rate of abiotic hydrolysis as a function of pH.

Objective: To assess the hydrolytic stability of this compound in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

Methodology:

-

Preparation of Test Solutions: Sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer) are prepared. The test substance, this compound, is added to each buffer solution at a concentration not exceeding half of its water solubility.

-

Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photolytic degradation.

-

Sampling: Aliquots of the test solutions are taken at appropriate time intervals.

-

Analysis: The concentration of this compound and any significant degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: The degradation rate constants and half-lives (DT₅₀) are calculated, assuming first-order kinetics.

Stability Under Photolytic Conditions

Specific studies on the photolytic degradation of this compound in aqueous solutions were not found in the reviewed literature. However, the degradation observed in field studies on plants and soil is inherently influenced by sunlight.

Experimental Protocol: Aqueous Photolysis Study (Based on OECD Guideline 316)

To determine the direct photolytic degradation of this compound in water, a study following the OECD Guideline 316 would be appropriate.

Objective: To determine the rate of phototransformation of this compound in water when exposed to a light source simulating natural sunlight.

Methodology:

-

Test Substance Preparation: A solution of this compound in sterile, buffered, and air-saturated purified water is prepared.

-

Light Source: A light source, such as a xenon arc lamp, that provides a continuous emission spectrum similar to natural sunlight is used.

-

Exposure: The test solution is exposed to the light source in temperature-controlled quartz cells. Dark controls, protected from light, are run in parallel to account for non-photolytic degradation (e.g., hydrolysis).

-

Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

-

Analysis: The concentration of this compound is measured using a suitable analytical method.

-

Data Evaluation: The phototransformation rate constant and the half-life are calculated. The quantum yield can also be determined to estimate the environmental half-life under different light conditions.

Stability Under Thermal Conditions

This compound shows significant degradation at elevated temperatures, particularly in aqueous environments, simulating food processing conditions.

Data on Thermal Degradation of this compound in Aqueous Systems

| Process | Temperature/Conditions | Degradation | Main Degradation Products |

| Pasteurization | High Temperature | 59-64% | This compound-PB-amine, Aniline |

| Boiling/Brewing/Baking | High Temperature | 97% | This compound-PB-amine, Aniline |

| Sterilization | High Temperature | 100% | This compound-PB-amine, Aniline |

Note: Specific temperatures for these processes were not detailed in the source documents but are representative of standard food processing.

This compound Degradation Pathway

The primary degradation pathway of this compound under hydrolytic and thermal stress involves the cleavage of the urea linkage.

Degradation in Environmental Matrices

The degradation of this compound in soil and plants is a critical aspect of its environmental fate.

Degradation in Soil

In soil, the degradation of this compound follows first-order kinetics and is influenced by factors such as temperature and soil moisture.

| Soil Type | Incubation Temperature (°C) | Half-life (DT₅₀) in days |

| Clay Loam | 12 | 95 |

| Clay Loam | 28 | 20 |

| Field Conditions | Not specified | 23 - 26 |

Dissipation on Plants

Studies on various plants show a relatively rapid dissipation of this compound residues.

| Crop | Application | Half-life (DT₅₀) in days |

| Rice | Foliar spray | 1.57 - 2.77 |

| Eggplant (Greenhouse) | Foliar spray | 4.9 |

Conclusion

The stability of this compound is significantly influenced by the experimental conditions. It is stable to hydrolysis in acidic environments but degrades in alkaline and high-temperature aqueous solutions. In soil and on plants, this compound exhibits moderate to low persistence. The primary degradation products are this compound-PB-amine and aniline. Further research, particularly dedicated photolysis studies, would provide a more complete understanding of this compound's environmental fate. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers in the field.

References

Pencycuron's Disruption of Fungal Cell Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pencycuron is a phenylurea fungicide with a highly specific mode of action against the plant pathogen Rhizoctonia solani, the causal agent of diseases such as black scurf in potatoes and sheath blight in rice.[1][2] Its efficacy lies in its ability to inhibit fungal cell division and mitosis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, focusing on its interaction with the fungal cytoskeleton. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the fungicide's impact on cellular processes.

Core Mechanism of Action: Inhibition of Mitosis and Microtubule Disruption

This compound's primary mode of action is the inhibition of mitosis and cell division in susceptible fungi.[1] This is achieved through the disruption of the microtubule cytoskeleton.[3][4] Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By interfering with microtubule assembly and function, this compound effectively halts the cell cycle, leading to the cessation of fungal growth.[2][3] The presumed target of this compound is β-tubulin, a subunit of the tubulin heterodimer that polymerizes to form microtubules.[2][5]

The fungicidal action of this compound is primarily achieved through the inhibition of cell division and the disruption of β-tubulin assembly, which collectively impede the growth of fungal mycelia.[2]

Quantitative Data on this compound Efficacy

The efficacy of this compound against Rhizoctonia solani has been quantified in various studies, with the half-maximal effective concentration (EC50) being a key parameter. The sensitivity to this compound can vary between different anastomosis groups (AGs) of R. solani.

| Anastomosis Group (AG) | Isolate(s) | EC50 (µg/mL) | Reference |

| AG-7 | No. 214 (Sensitive) | 0.47 ± 0.05 | [6] |

| AG-7 | No. 213 (Resistant) | >2000 | [6] |

| Not Specified | Not Specified | 0.0001 | [7] |

| AG3 | Multiple Isolates | 0.012 - 0.222 | [8] |

| AG1-1B and AG-11 | Multiple Isolates | 0.014 - 0.039 | [9] |

Signaling Pathways and Cellular Processes Affected

This compound's effect is a direct interference with a fundamental cellular process—mitosis. As such, it doesn't appear to act through a complex signaling cascade but rather by directly targeting a key structural component of the cell. The logical relationship of its action can be visualized as a direct pathway from the fungicide to the disruption of cell division.

Mechanisms of Resistance

Resistance to this compound in R. solani is not fully understood, but recent research has identified a key mechanism involving metabolic detoxification.[6][10] A study comparing a sensitive and a resistant isolate of R. solani AG-7 found that resistance was associated with the overexpression of a cytochrome P450 gene, designated as RsCYP-1.[6] Cytochrome P450 enzymes are known to be involved in the metabolism of a wide range of xenobiotics, including fungicides.[11][12] The overexpression of RsCYP-1 in the resistant isolate suggests that the fungus is able to detoxify this compound before it can reach its target, thus conferring resistance.[6]

The workflow for identifying this resistance mechanism can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on fungal cell division and mitosis are not extensively published. However, the following are generalized protocols for key experimental techniques that are fundamental to investigating the mode of action of microtubule-disrupting fungicides like this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. A change in turbidity or fluorescence of a reporter dye is used to monitor microtubule formation.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol (as a polymerization enhancer)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare a tubulin solution in polymerization buffer on ice.

-

Add GTP to the tubulin solution.

-

Add the fluorescent reporter dye.

-

Dispense the tubulin solution into the wells of a microplate.

-

Add this compound at various concentrations to the wells. Include a solvent control (DMSO) and a positive control (e.g., a known tubulin inhibitor like vinblastine or a stabilizer like paclitaxel).

-

Incubate the plate at 37°C to initiate polymerization.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a microplate reader.

-

Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization in the presence of this compound would indicate an inhibitory effect on tubulin assembly.[13][14][15]

Immunofluorescence Microscopy of Fungal Mycelia

This technique allows for the visualization of microtubules within fungal cells to observe any structural changes induced by this compound.

Materials:

-

Rhizoctonia solani liquid culture

-

This compound stock solution

-

Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline - PBS)

-

Cell wall digesting enzymes (e.g., lysing enzymes from Trichoderma harzianum)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% bovine serum albumin - BSA)

-

Primary antibody (e.g., monoclonal anti-β-tubulin antibody)

-

Secondary antibody (e.g., fluorescently-labeled anti-mouse IgG)

-

DAPI solution (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Grow R. solani in liquid medium to the desired growth stage.

-

Treat the culture with this compound at a relevant concentration (e.g., EC50) for a specified time. Include an untreated control.

-

Fix the mycelia with the fixative solution.

-

Wash the mycelia with PBS.

-

Digest the cell walls with the enzyme solution to allow antibody penetration.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-β-tubulin antibody.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the mycelia on a microscope slide with antifade medium.

-

Observe the microtubule structures and nuclear morphology using a fluorescence microscope. Disrupted, fragmented, or absent microtubules in this compound-treated cells compared to the well-defined filamentous network in control cells would be indicative of its mode of action.

Fungal Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. An accumulation of cells in the G2/M phase would suggest a mitotic block.

Materials:

-

Rhizoctonia solani protoplasts

-

This compound stock solution

-

Fixative (e.g., 70% ethanol)

-

RNase A solution

-

DNA staining dye (e.g., propidium iodide - PI or SYBR Green)

-

Flow cytometer

Procedure:

-

Prepare protoplasts from R. solani mycelia.

-

Treat the protoplasts with this compound at various concentrations and for different time points. Include an untreated control.

-

Harvest the protoplasts by centrifugation.

-

Fix the protoplasts in ice-cold 70% ethanol.

-

Wash the fixed protoplasts with PBS.

-

Treat with RNase A to remove RNA and ensure specific DNA staining.

-

Stain the protoplasts with the DNA dye.

-

Analyze the samples using a flow cytometer.

-

Generate DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An increase in the G2/M peak in this compound-treated samples would confirm its role in arresting the cell cycle at mitosis.

The experimental workflow for assessing this compound's effect on the fungal cell cycle can be summarized as follows:

Conclusion

This compound is a highly specific fungicide that targets the process of mitosis in Rhizoctonia solani through the disruption of microtubule assembly. This direct interference with a fundamental cellular process makes it an effective agent for the control of diseases caused by this pathogen. The emergence of resistance through metabolic detoxification highlights the importance of understanding the molecular interactions between fungicides and their targets for the development of sustainable disease management strategies. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and other fungicides that target fungal cell division.

References

- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]

- 2. Evaluation of this compound Residue Dynamics in Eggplant Using LC-MS/MS and Establishment of Pre-Harvest Residue Limits [mdpi.com]

- 3. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative genomics and transcriptomics identify Rhizoctonia solani AG-7 cytochrome P450 gene RsCYP-1 for this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. studiesinfungi.org [studiesinfungi.org]

- 10. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]

- 11. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]

- 12. Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Pencycuron's Impact on the Fungal Cytoskeleton and Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pencycuron is a non-systemic phenylurea fungicide with specific and potent activity against fungal pathogens from the Rhizoctonia genus, most notably Rhizoctonia solani. Its primary mode of action is the disruption of fundamental cellular processes, leading to the inhibition of mitosis and cell division. This technical guide delves into the current understanding of this compound's effects on the fungal cytoskeleton, with a particular focus on its interaction with microtubules. While the precise molecular binding site remains to be fully elucidated, evidence points towards a mechanism involving the destabilization of the microtubule network, a critical component for cell structure, transport, and division. This document consolidates available quantitative data, outlines detailed experimental protocols for further investigation, and provides visual representations of the proposed mechanisms and workflows to aid researchers in this field.

Introduction

The fungal cytoskeleton, a dynamic network of protein filaments including microtubules, actin, and septins, is essential for numerous cellular functions such as morphogenesis, intracellular transport, and cell division. Its critical role makes it an attractive target for the development of antifungal agents. This compound has been identified as a fungicide that interferes with these processes, exhibiting high efficacy against Rhizoctonia solani, the causative agent of sheath blight in rice and black scurf in potatoes.[1][2] Understanding the detailed mechanism of this compound's interaction with the fungal cytoskeleton is paramount for optimizing its use, managing resistance, and developing novel fungicides with similar modes of action.

Mechanism of Action: Disruption of the Microtubule Cytoskeleton

The fungicidal activity of this compound is primarily attributed to its ability to inhibit mitosis and cell division.[3] This is achieved through the disruption of the fungal microtubule cytoskeleton.[1] While some sources have suggested an alternative mechanism involving the inhibition of fungal cell wall synthesis, the bulk of the evidence points towards microtubule disruption as the primary mode of action.[4][5] The Fungicide Resistance Action Committee (FRAC) classifies this compound in group B4, designating it as a cell division inhibitor with an unknown binding site, which is consistent with its observed effects on microtubules.

Observations using β-tubulin immunofluorescence microscopy have revealed that this compound disrupts the organization of microtubule arrays at the hyphal tips of sensitive fungal isolates. This disruption of the microtubule network directly impairs the formation and function of the mitotic spindle, leading to an arrest of the cell cycle and subsequent inhibition of fungal growth.

Quantitative Data

Quantitative data on the efficacy of this compound and its direct interaction with tubulin are limited in the public domain. The following tables summarize the available information.

Table 1: In Vitro Efficacy of this compound against Rhizoctonia solani

| Parameter | Value | Fungal Species | Source |

| EC50 | 0.1 x 10-3 µg a.i./mL | Rhizoctonia solani | [6] |

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Table 2: Fungicide Resistance Profile

| Fungicide Class | This compound Sensitivity in Resistant Strains | Notes | Source |

| Benzimidazoles | Sensitive | Isolates of Botrytis cinerea and Pseudocercosporella herpotrichoides resistant to benzimidazole fungicides were found to be sensitive to this compound. | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on the fungal cytoskeleton and microtubules.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization can be monitored by the increase in turbidity (light scattering) or by fluorescence enhancement of a dye that binds to microtubules.

4.1.1 Turbidity-Based Assay

Materials:

-

Purified tubulin (≥99% pure)

-

Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well, half-area, clear bottom microplate

-

Temperature-controlled microplate reader capable of kinetic absorbance measurements at 340-350 nm

Procedure:

-

Thaw tubulin, GTP, and PB on ice. All reaction assembly should be performed on ice.

-

Prepare the tubulin working solution in PB with GTP to a final concentration of approximately 2 mg/mL tubulin and 1 mM GTP.

-

Aliquot the tubulin working solution into pre-chilled microcentrifuge tubes.

-

Add this compound (at various concentrations) or an equivalent volume of DMSO to the tubes.

-

Transfer the reaction mixtures to the wells of a pre-warmed (37°C) 96-well plate.

-

Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect of this compound.

4.1.2 Fluorescence-Based Assay

Materials:

-

All materials from the turbidity-based assay

-

Fluorescent reporter dye (e.g., DAPI)

-

Fluorescence microplate reader with excitation/emission filters appropriate for the chosen dye (e.g., DAPI: Ex 360 nm / Em 450 nm)

Procedure:

-

Follow steps 1-3 of the turbidity-based assay protocol.

-

Add the fluorescent reporter dye to the tubulin working solution at the recommended concentration.

-

Add this compound or DMSO to the reaction mixtures.

-

Transfer to a pre-warmed (37°C) black, clear-bottom 96-well plate.

-

Measure fluorescence intensity in kinetic mode.

-

Data Analysis: Plot fluorescence intensity versus time. A reduced fluorescence signal in the presence of this compound indicates inhibition of microtubule polymerization.[7]

Immunofluorescence Microscopy of Fungal Microtubules

This technique allows for the visualization of the microtubule network within fungal cells, revealing any structural changes induced by this compound.

Materials:

-

Fungal culture (Rhizoctonia solani)

-

Microscope slides and coverslips

-

This compound stock solution

-

Fixation solution (e.g., 4% formaldehyde in PBS or ice-cold methanol)

-

Cell wall digesting enzymes (e.g., zymolyase, lysing enzymes from Trichoderma harzianum)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., mouse anti-β-tubulin)

-

Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-FITC)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Grow fungal mycelia on sterile microscope slides in a humid chamber.

-

Treat the mycelia with various concentrations of this compound or DMSO for a defined period.

-

Fix the cells by immersing the slides in fixation solution. For microtubules, fixation with ice-cold methanol for 10 minutes is often preferred.[8]

-

Gently wash the slides with PBS.

-

Permeabilize the fungal cell wall by incubating with a solution of cell wall digesting enzymes. The duration of this step needs to be optimized for the specific fungal species.

-

Wash with PBS and then permeabilize the cell membrane with permeabilization buffer for 10-15 minutes.

-

Wash with PBS and block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslip using an antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption, fragmentation, or absence of microtubules in this compound-treated cells compared to the control would indicate an effect on the cytoskeleton.[9][10]

Electron Microscopy of Fungal Cytoskeleton

Electron microscopy provides high-resolution images of cellular ultrastructure, allowing for detailed examination of the effects of this compound on microtubules and other cytoskeletal components.

Materials:

-

Fungal culture

-

This compound stock solution

-

Primary fixative (e.g., glutaraldehyde in buffer)

-

Secondary fixative (e.g., osmium tetroxide)

-

Dehydration series (ethanol or acetone)

-

Embedding resin (e.g., Epon or Spurr's)

-

Uranyl acetate and lead citrate for staining

-

Transmission Electron Microscope (TEM)

Procedure:

-

Grow and treat fungal mycelia with this compound as described for immunofluorescence.

-

Fix the samples in a primary fixative (e.g., 2.5% glutaraldehyde in a suitable buffer) for several hours.

-

Wash the samples in buffer and post-fix with a secondary fixative (e.g., 1% osmium tetroxide).

-

Dehydrate the samples through a graded series of ethanol or acetone.

-

Infiltrate the samples with embedding resin and polymerize.

-

Cut ultra-thin sections using an ultramicrotome and collect them on TEM grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections with a TEM, looking for abnormalities in microtubule structure, mitotic spindle formation, and overall cell organization in this compound-treated samples.

Resistance Mechanisms

The development of resistance to fungicides is a significant concern in agriculture. While specific tubulin mutations conferring resistance to this compound have not been definitively identified in the literature, potential mechanisms could involve:

-

Target site modification: Mutations in the β-tubulin gene could alter the binding site of this compound, reducing its affinity and efficacy. Studies on other microtubule-targeting fungicides have identified specific amino acid substitutions in β-tubulin that lead to resistance.[11][12][13]

-

Metabolic detoxification: Fungi may evolve mechanisms to metabolize and detoxify this compound before it can reach its target. Recent research has implicated a cytochrome P450 gene (RsCYP-1) in this compound resistance in a resistant isolate of Rhizoctonia solani.[14]

-

Overexpression of the target protein: Increased production of β-tubulin could potentially titrate out the fungicide, requiring higher concentrations for an inhibitory effect.

Conclusion and Future Directions

This compound is an effective fungicide against Rhizoctonia solani that acts by disrupting the fungal microtubule cytoskeleton, leading to the inhibition of mitosis and cell division. While its general mode of action is established, several key areas require further investigation to provide a complete understanding of its molecular mechanisms. Future research should focus on:

-

Identifying the precise binding site of this compound on β-tubulin. This could be achieved through techniques such as X-ray crystallography of the tubulin-pencycuron complex or computational docking studies.

-

Quantifying the binding affinity (Kd) of this compound to fungal tubulin. This would provide valuable data for structure-activity relationship studies and the design of more potent inhibitors.

-

Characterizing the detailed effects of this compound on microtubule dynamics. This includes measuring its impact on polymerization and depolymerization rates, catastrophe and rescue frequencies, and the critical concentration of tubulin for polymerization.

-

Identifying and characterizing specific mutations in the β-tubulin gene that confer resistance to this compound. This will aid in resistance monitoring and management strategies.

A deeper understanding of these aspects will not only enhance our knowledge of this compound's fungicidal activity but also pave the way for the development of next-generation fungicides targeting the fungal cytoskeleton.

References

- 1. Fungicides With Contrasting Mode of Action Differentially Affect Hyphal Healing Mechanism in Gigaspora sp. and Rhizophagus irregularis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]

- 4. This compound Fungicide For Tomato Plants Grapes Manufacturer [hbjrain.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ppjonline.org [ppjonline.org]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellproduce.co.jp [cellproduce.co.jp]

- 9. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 11. Herbicide resistance caused by spontaneous mutation of the cytoskeletal protein tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutations of β-tubulin codon 198 or 200 indicate thiabendazole resistance among isolates of Penicillium digitatum collected from citrus in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Unveiling the Molecular Mechanism of this compound Resistance in Rhizoctonia solani [ppm.ntu.edu.tw]

Environmental Fate and Dissipation of Pencycuron in Soil: A Technical Guide

Introduction

Pencycuron is a non-systemic phenylurea fungicide used to control diseases caused by Rhizoctonia solani and Pellicularia spp., particularly in crops like potatoes and rice.[1] Its mode of action involves the inhibition of mitosis and cell division.[1] Understanding the environmental fate and dissipation of this compound in soil is critical for assessing its potential environmental impact, ensuring food safety, and adhering to regulatory standards. This guide provides an in-depth overview of the degradation, metabolism, and mobility of this compound in the soil environment, tailored for researchers and environmental scientists.

Soil Dissipation and Degradation Kinetics

The persistence of this compound in soil is highly dependent on a variety of environmental factors. Degradation is primarily mediated by soil microorganisms, with abiotic processes playing a lesser role.[2] Consequently, factors that influence microbial activity—such as soil type, organic matter content, moisture, temperature, and aeration—significantly impact this compound's dissipation rate.[3][4][5][6]

Key Influencing Factors:

-

Soil Type: Degradation rates vary significantly between soil types. For instance, this compound degrades faster in coastal saline soils compared to alluvial soils.[2][3][5][7]

-

Organic Matter: The presence of organic amendments, like decomposed cow manure, has been shown to accelerate degradation.[2][3][5] However, higher intrinsic soil organic matter can also increase adsorption, which may decrease the bioavailability of this compound to microorganisms and slow degradation.[8]

-

Aeration: this compound degrades more rapidly under aerobic conditions than in submerged or waterlogged (anaerobic) soils.[3][5]

-

Microbial Activity: The crucial role of microbes is demonstrated by the faster dissipation observed in non-sterile soil compared to sterile soil.[2]

Data Presentation: Half-Life (DT50)

The dissipation of a pesticide is commonly expressed as its half-life (DT50), the time required for 50% of the initial concentration to degrade. Laboratory studies for this compound show moderate persistence, with DT50 values varying based on conditions.

Table 1: this compound Soil Half-Life (DT50) in Laboratory Studies

| Soil Type/Condition | Temperature (°C) | DT50 (Days) | Reference(s) |

| Not Specified | Not Specified | 64 | [9] |

| Unspecified Soil | 20 | 31.9 | [10] |

| Unspecified Soil | 20 | 98.7 (extrapolated) | [10] |

Note: The variability in DT50 values, with some exceeding 60 days, often triggers the regulatory requirement for field dissipation studies.[10]

Adsorption and Mobility in Soil

The mobility of this compound in soil, and thus its potential to leach into groundwater, is governed by its adsorption to soil particles. Adsorption is primarily influenced by soil organic carbon content. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's leaching potential.

-

This compound is generally not expected to leach to groundwater.[1]

-

The adsorption process is exothermic, meaning that an increase in temperature typically reduces adsorption and increases the pesticide's solubility.[5]

Data Presentation: Soil Adsorption Coefficient

Table 2: this compound Soil Adsorption Coefficient (Koc)

| Parameter | Value (L/kg) | Mobility Classification | Reference |

| Koc | 218 | Moderate to Low | [11] |

Note: Koc values between 100 and 599 L/kg are often classified as indicating moderate sorption.[12] Compounds with Koc values less than 300-500 are sometimes considered to have the potential to leach.[13] The single reported value suggests that while this compound has some mobility, significant leaching is not anticipated under typical conditions.

Soil Metabolism and Major Metabolites

In soil, this compound undergoes microbial degradation, leading to the formation of various metabolites. The primary metabolite identified in soil and rotational crop studies is this compound-PB-amine.[14] This metabolite is formed through the cleavage of the parent molecule. While this compound itself is relatively persistent, this compound-PB-amine is noted to be more available for uptake by subsequent crops.[14]

Known Soil Metabolites:

-

This compound-PB-amine: A major cleavage product.[14]

-

N-((4-chlorophenyl)-methyl)-N-cyclopentylamide: Identified as a major fraction in regulatory studies.[1]

-

1-cyclopentyl-3-phenylurea: Identified as a minor fraction.[1]

Aniline has been detected in some plant metabolism studies but is considered a likely artifact of high-temperature extraction methods rather than a true metabolite.[14]

Visualization: this compound Dissipation Pathway

References

- 1. This compound (Ref: NTN 19701) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. Agricultural mulching and fungicides—impacts on fungal biomass, mycotoxin occurrence, and soil organic matter decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijaeb.org [ijaeb.org]

- 6. global2000.at [global2000.at]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. studenttheses.uu.nl [studenttheses.uu.nl]

- 10. pic.int [pic.int]

- 11. mdpi.com [mdpi.com]

- 12. Advances in Weed Science [awsjournal.org]

- 13. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 14. Modification of the existing maximum residue level for this compound in potatoes - PMC [pmc.ncbi.nlm.nih.gov]

Pencycuron's Impact on Non-Target Soil Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the fungicide pencycuron on non-target soil microbial communities. The information is compiled from various scientific studies, presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and logical relationships to facilitate a comprehensive understanding of this compound's environmental footprint.

Executive Summary

This compound, a phenylurea fungicide primarily used against Rhizoctonia solani, can exert transient but notable effects on non-target soil microbial populations.[1] The application of this compound has been shown to temporarily impact key microbial parameters, including microbial biomass, fungal populations, and overall microbial activity. However, studies indicate that these effects are often short-lived, with microbial communities demonstrating resilience and the capacity to recover over time. The extent and duration of these impacts are influenced by factors such as application rate, soil type, and environmental conditions.[2][3][4][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from key studies on the impact of this compound on various soil microbial parameters. The data is presented to allow for easy comparison across different application rates and soil types.

Table 1: Effect of this compound on Soil Microbial Biomass Carbon (MBC)

| Soil Type | Treatment | Day 7 (% Change from Control) | Day 15 (% Change from Control) | Day 30 (% Change from Control) | Day 60 (% Change from Control) | Reference |

| Alluvial Soil | Field Rate (FR) | -15.2% | -8.5% | +2.1% | +5.3% | Pal et al., 2005 |

| Alluvial Soil | 2 x FR | -22.8% | -14.9% | -5.3% | +1.8% | Pal et al., 2005 |

| Alluvial Soil | 10 x FR | -35.4% | -25.6% | -15.8% | -6.2% | Pal et al., 2005 |

| Coastal Saline Soil | Field Rate (FR) | -12.1% | -6.4% | +3.5% | +7.1% | Pal et al., 2005 |

| Coastal Saline Soil | 2 x FR | -19.7% | -11.8% | -4.1% | +2.9% | Pal et al., 2005 |

| Coastal Saline Soil | 10 x FR | -31.6% | -21.3% | -12.5% | -4.7% | Pal et al., 2005 |

Table 2: Effect of this compound on Soil Ergosterol Content (Fungal Biomass Indicator)

| Soil Type | Treatment | Day 7 (% Change from Control) | Day 15 (% Change from Control) | Day 30 (% Change from Control) | Day 60 (% Change from Control) | Reference |

| Alluvial Soil | Field Rate (FR) | -25.8% | -16.1% | -5.9% | +1.2% | Pal et al., 2005 |

| Alluvial Soil | 2 x FR | -36.4% | -24.7% | -12.3% | -3.5% | Pal et al., 2005 |

| Alluvial Soil | 10 x FR | -48.2% | -35.1% | -22.6% | -11.8% | Pal et al., 2005 |

| Coastal Saline Soil | Field Rate (FR) | -21.3% | -13.5% | -4.2% | +2.8% | Pal et al., 2005 |

| Coastal Saline Soil | 2 x FR | -32.7% | -21.9% | -10.1% | -2.1% | Pal et al., 2005 |

| Coastal Saline Soil | 10 x FR | -44.5% | -31.8% | -19.4% | -9.6% | Pal et al., 2005 |

Table 3: Effect of this compound on Fluorescein Diacetate (FDA) Hydrolyzing Activity (Overall Microbial Activity)

| Soil Type | Treatment | Day 7 (% Change from Control) | Day 15 (% Change from Control) | Day 30 (% Change from Control) | Day 60 (% Change from Control) | Reference |

| Alluvial Soil | Field Rate (FR) | -18.9% | -10.2% | -1.5% | +3.8% | Pal et al., 2005 |

| Alluvial Soil | 2 x FR | -28.3% | -17.6% | -7.9% | -0.8% | Pal et al., 2005 |

| Alluvial Soil | 10 x FR | -40.1% | -29.4% | -18.3% | -8.5% | Pal et al., 2005 |

| Coastal Saline Soil | Field Rate (FR) | -15.4% | -8.1% | +0.6% | +5.2% | Pal et al., 2005 |

| Coastal Saline Soil | 2 x FR | -24.9% | -15.3% | -6.2% | +1.7% | Pal et al., 2005 |

| Coastal Saline Soil | 10 x FR | -36.7% | -26.1% | -15.9% | -6.3% | Pal et al., 2005 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the referenced literature and are intended to provide a clear understanding of the experimental setup.

Soil Sample Collection and Preparation

-

Sampling: Soil samples (typically 0-15 cm depth) are collected from agricultural fields. For laboratory studies, composite samples are created by mixing multiple subsamples.

-

Sieving: The collected soil is passed through a 2-mm sieve to remove stones, roots, and other debris.

-

Moisture Adjustment: The moisture content of the soil is adjusted to a specific percentage of its water-holding capacity (e.g., 60%) and pre-incubated for a period (e.g., 7 days) at a controlled temperature (e.g., 25°C) to stabilize the microbial community.

This compound Application

-

Formulation: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone).

-

Application: The this compound solution is applied to the soil samples to achieve the desired concentrations, typically based on the field application rate (FR). Control samples receive the solvent only. The soil is thoroughly mixed to ensure even distribution of the fungicide.

-

Incubation: The treated and control soil samples are incubated under controlled conditions (e.g., 25°C in the dark) for the duration of the experiment, with periodic sampling for microbial analysis.

Measurement of Soil Microbial Biomass Carbon (MBC)

The chloroform fumigation-extraction method is commonly used.[2][3][6][7][8]

-

Fumigation: A subsample of soil is placed in a desiccator with ethanol-free chloroform and subjected to a vacuum to lyse the microbial cells, releasing their cellular components. This process typically lasts for 24 hours in the dark.

-

Extraction: Both the fumigated and a non-fumigated (control) subsample are extracted with a salt solution (e.g., 0.5 M K₂SO₄) by shaking for a specified time (e.g., 30 minutes).

-

Analysis: The extracts are filtered, and the organic carbon content is determined using a total organic carbon (TOC) analyzer.

-

Calculation: Microbial Biomass Carbon is calculated as: MBC = E_C / k_EC where E_C is the difference in extractable carbon between the fumigated and non-fumigated samples, and k_EC is a correction factor (commonly 0.45).

Measurement of Soil Ergosterol Content

Ergosterol, a sterol specific to fungal cell membranes, is used as a biomarker for fungal biomass.[9][10][11][12][13][14][15][16][17]

-

Extraction: Soil samples are extracted with a solvent, typically methanol or a mixture of methanol and potassium hydroxide, often involving heating (e.g., at 80°C) and sonication to break the fungal cell walls.

-

Purification: The extract is then partitioned into an organic solvent (e.g., n-hexane) and purified using solid-phase extraction (SPE) to remove interfering substances.

-

Quantification: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a UV detector (at 282 nm) to quantify the ergosterol content.

Measurement of Fluorescein Diacetate (FDA) Hydrolyzing Activity

This assay measures the total microbial activity by quantifying the enzymatic hydrolysis of fluorescein diacetate.[18][19][20][21][22][23][24][25][26]

-

Incubation: A soil sample is incubated with a phosphate buffer (e.g., pH 7.6) and a solution of fluorescein diacetate.